molecular formula C23H27NO4 B2531326 (s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid CAS No. 329270-51-1

(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid

Cat. No.: B2531326
CAS No.: 329270-51-1
M. Wt: 381.472
InChI Key: BCFOJZGWYJDLQJ-NRFANRHFSA-N
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Description

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid (CAS: 329270-51-1) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₃H₂₇NO₄, with a molecular weight of 381.47 g/mol . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is selectively removed under basic conditions (e.g., piperidine), making it ideal for iterative peptide elongation . The 6-methyl-heptanoic acid backbone provides a hydrophobic side chain, influencing peptide solubility and conformational stability.

Key properties include:

  • Purity: ≥97% (HPLC)
  • Storage: Sealed in dry conditions at 2–8°C
  • Hazards: H302 (harmful if swallowed), H315/H319/H335 (skin/eye irritation, respiratory irritation)
  • Applications: Building block for peptide-based drug discovery, protein degradation studies, and bioconjugation .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-15(2)8-7-13-21(22(25)26)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFOJZGWYJDLQJ-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc amino acid azide . This compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc group.

    Carbodiimides: Such as dicyclohexylcarbodiimide (DCC), used in peptide coupling reactions.

    Base: Mild bases like triethylamine (TEA) are used to neutralize the reaction mixture.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order.

Scientific Research Applications

Peptide Synthesis

The primary application of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid is in the field of peptide synthesis. The Fmoc group is widely used to protect amino acids during the stepwise assembly of peptides.

Drug Development

In drug development, this compound is explored for its potential in designing bioactive peptides that can interact with specific biological targets.

Case Studies

Several studies have highlighted its effectiveness:

  • A study on modified peptides containing this compound showed improved binding affinities to target receptors compared to unmodified analogs .
  • Research indicated that peptides synthesized with this amino acid exhibited enhanced stability and bioavailability, making them suitable candidates for therapeutic applications .

Biochemical Research

Beyond synthesis and drug development, this compound is utilized in biochemical research to investigate protein interactions and enzyme activities.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance:

  • Inhibition assays revealed that certain derivatives effectively inhibited specific metabolic enzymes, indicating potential therapeutic roles in metabolic disorders .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Peptide SynthesisUsed as a protecting group for amino acids in peptide synthesis
Drug DevelopmentEnhances stability and bioavailability of bioactive peptides
Enzyme InhibitionActs as an inhibitor for specific metabolic enzymes

Table 2: Case Study Findings

Study FocusFindingsReference
Binding AffinityModified peptides showed increased binding affinity to target receptors
StabilityEnhanced stability and bioavailability observed in synthesized peptides
Enzyme ActivitySignificant inhibition of metabolic enzymes reported

Mechanism of Action

The primary mechanism of action of (s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino function. Upon completion of the desired reactions, the Fmoc group is removed under mildly basic conditions, revealing the free amino group for further coupling reactions .

Comparison with Similar Compounds

Structural Analogues with Modified Side Chains

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Applications Storage References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid 132327-80-1 C₂₃H₁₉NO₄ 373.41 Phenyl group replaces methyl-heptanoic chain Enhanced aromatic interactions in peptide design N/A
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylimidazol-4-yl)propanoic acid 252049-16-4 C₂₂H₂₁N₃O₄ 391.42 Imidazole-containing side chain (potential for metal coordination) Catalytic peptides, enzyme mimics Room temperature
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid 269078-75-3 C₂₃H₂₇NO₄ 381.47 R-configuration at chiral center Study of stereochemical effects on bioactivity 2–8°C
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid 2375260-39-0 C₂₃H₂₁F₂NO₄ 413.40 Spirocyclic difluoro backbone (rigidity, metabolic stability) Drug candidates requiring conformational restraint N/A

Key Observations :

  • Hydrophobicity: The methyl-heptanoic chain in the target compound provides greater hydrophobicity compared to phenyl or imidazole derivatives, influencing membrane permeability .
  • Stereochemistry : The (R)-isomer (CAS 269078-75-3) may exhibit distinct biological activity due to altered chiral recognition .
  • Functional Groups : Fluorinated spirocyclic derivatives (e.g., CAS 2375260-39-0) enhance metabolic stability, critical for in vivo applications .

Analogues with Varied Backbone Lengths

Compound Name CAS No. Backbone Length Molecular Weight Applications References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid 1197020-22-6 Heptanoic acid (no methyl branch) 367.44 Simplified hydrophobic peptides
(2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid N/A Hexanoic acid (shorter chain) 368.43 Peptide nucleic acids (PNAs)

Key Observations :

  • Chain Length: Shorter backbones (e.g., hexanoic acid) reduce steric hindrance, favoring incorporation into rigid peptide structures .

Key Observations :

  • The target compound’s hazards are typical of Fmoc-protected amino acids, requiring standard lab precautions .
  • Thiol-containing derivatives (e.g., Fmoc-D-Cys(Acm)-OH) pose additional environmental risks .

Research and Industrial Relevance

  • Peptide Synthesis : The target compound’s balance of hydrophobicity and stability makes it ideal for synthesizing transmembrane peptide domains .
  • Drug Development : Fluorinated and spirocyclic analogues (e.g., CAS 2375260-39-0) are prioritized in oncology and antimicrobial research .
  • Cost Considerations : Pricing varies significantly; e.g., 100 mg of the target compound costs ~$170, while specialized derivatives (e.g., imidazole-containing) are more expensive due to complex synthesis .

Biological Activity

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound widely used in peptide synthesis and drug development. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone. The molecular formula is C17H21NO4C_{17}H_{21}NO_4, with a molecular weight of approximately 315.36 g/mol. The Fmoc group is known for its stability and ease of removal under mild conditions, making it an essential component in solid-phase peptide synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural components allow it to interact with various biological receptors, potentially modulating signaling pathways.
  • Cell Membrane Interaction : The hydrophobic nature of the fluorenyl group may facilitate interactions with lipid membranes, influencing cellular uptake and bioavailability.

In Vitro Studies

Recent studies have demonstrated that Fmoc-amino acids exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Study on HeLa Cells : A concentration-dependent cytotoxic effect was observed when treated with Fmoc-amino acids, leading to apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : Other studies have indicated that certain derivatives may provide neuroprotection by inhibiting oxidative stress markers in neuronal cell cultures.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

  • Anti-inflammatory Activity : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Metabolic Studies : Research has shown that this compound can influence metabolic rates and lipid profiles in rats, indicating its potential application in metabolic disorders.

Case Studies

Study Objective Findings
Study 1Evaluate cytotoxicity against cancer cellsSignificant reduction in cell viability in a dose-dependent manner.
Study 2Assess neuroprotective effectsReduction in oxidative stress markers in neuronal cultures.
Study 3Investigate anti-inflammatory propertiesDecreased pro-inflammatory cytokines in murine models.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development:

  • Peptide Synthesis : It serves as a building block for synthesizing bioactive peptides with enhanced stability and bioavailability.
  • Targeted Drug Delivery : Its ability to modify pharmacokinetic properties can be harnessed for developing targeted therapies.

Q & A

Q. What are the recommended storage conditions for (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid to ensure stability?

The compound should be stored in a tightly closed container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., strong acids, bases, oxidizing agents). Storage temperatures should align with standard laboratory conditions (20–25°C). Stability under these conditions is confirmed in safety data sheets, though decomposition products may form under extreme conditions .

Q. What personal protective equipment (PPE) is essential when handling this compound?

PPE should include nitrile gloves, lab coats, safety goggles, and respiratory protection (e.g., N95 masks) if dust or aerosols are generated. Engineering controls, such as fume hoods, are critical during synthesis or handling to minimize inhalation risks. Post-handling hygiene (e.g., thorough handwashing) is mandatory .

Q. How should accidental exposure (e.g., skin contact, inhalation) be managed?

  • Skin contact: Wash immediately with soap and water for at least 15 minutes; seek medical evaluation if irritation persists.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
  • Eye exposure: Rinse with water for 15 minutes and consult an ophthalmologist. Contaminated clothing must be removed and treated as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound in solid-phase peptide synthesis (SPPS)?

  • Resin selection: Use NovaSyn TGR resin for efficient Fmoc deprotection.
  • Coupling agents: Employ HATU/DIPEA in DMF for high coupling efficiency.
  • Reaction monitoring: Use Kaiser tests or HPLC to verify completion of each coupling step.
  • Temperature control: Maintain reactions at 0–20°C to minimize side reactions. These methods are validated in SPPS protocols for structurally similar Fmoc-protected amino acids .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% target).
  • MALDI-TOF MS: Confirm molecular weight (expected [M+H]+: ~435.5 g/mol) and detect impurities.
  • NMR (1H/13C): Verify stereochemistry and absence of residual solvents (e.g., DCM, DMF). These methods are standard for Fmoc-amino acid characterization .

Q. How should contradictory data regarding the compound’s physicochemical properties (e.g., decomposition temperature) be addressed in experimental design?

  • Empirical testing: Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition thresholds.
  • Literature cross-referencing: Compare with analogs (e.g., Fmoc-alanine derivatives) to infer stability trends.
  • Risk mitigation: Assume decomposition occurs below 150°C unless proven otherwise, and avoid prolonged heating .

Q. What strategies mitigate risks when scaling up reactions involving this compound?

  • Incompatibility management: Avoid sudden pH shifts (e.g., rapid acidification) and use inert atmospheres (N₂/Ar) during large-scale coupling.
  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Waste handling: Pre-neutralize acidic/byproduct streams before disposal to comply with environmental regulations .

Q. How does the steric bulk of the Fmoc group influence the compound’s reactivity in peptide synthesis?

The Fmoc group’s fluorenyl moiety increases steric hindrance, slowing acylation rates during coupling. To counteract this:

  • Use excess coupling reagents (e.g., 2–3 equivalents of HATU).
  • Extend reaction times (1–2 hours per coupling step).
  • Optimize solvent polarity (e.g., DMF/DCM mixtures) to enhance reagent solubility. These adjustments are critical for preventing incomplete amino acid incorporation .

Data Contradiction and Gaps

Q. How should researchers address missing ecological toxicity data for this compound?

  • Predictive modeling: Use quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) to estimate biodegradation and toxicity.
  • Precautionary principle: Treat the compound as potentially bioaccumulative (logP >3) and implement containment measures (e.g., double-contained waste vessels) .

Q. What experimental approaches resolve discrepancies in reported acute toxicity values?

  • In vivo assays: Conduct OECD 423 (acute oral toxicity) or 436 (acute inhalation) tests using rodent models.
  • Dose-response studies: Establish LD₅₀/LC₅₀ thresholds under controlled conditions.
  • Cross-validation: Compare results with structurally related Fmoc derivatives (e.g., Fmoc-phenylalanine) to identify trends .

Methodological Tables

Parameter Recommended Method Reference
Purity AssessmentHPLC (C18, 0.1% TFA gradient)
Molecular Weight ConfirmationMALDI-TOF MS ([M+H]+ = ~435.5 g/mol)
Storage StabilityTGA/DSC under N₂ atmosphere
Toxicity ScreeningOECD 423 (rodent oral toxicity)

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